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Robinin at a Glance

The table below summarizes the core identity and experimental context of Robinin as identified in the

literature.
Aspect Description
Compound Name Robinin [1]
Molecular Class Flavonoid (Glycoside) [1]
Molecular Weight 740.66 Da [1]
Proposed Primary Target Toll-like Receptor 2 (TLR2) [1]
Studied Disease Model Pancreatic Cancer (in vitro) [1]
Key Proposed Mechanism Inhibition of TLR2-PI3K-AKT signaling pathway [1]

Detailed Experimental Protocols

The 2023 study employed standard in vitro assays to evaluate Robinin's anti-tumor effects. The following

table outlines the key methodologies used [1].
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Experiment

Detailed Protocol Summary

Cell Culture

Cytotoxicity &
Proliferation
(CCK-8 Assay)

Migration (Wound
Healing Assay)

Gene Expression
(QRT-PCR)

Protein Analysis
(Western Blot)

Human pancreatic ductal epithelial cell line (HPNE) and pancreatic cancer cell
lines (Mia-PACA2, PANC-1) cultured in high-glucose Dulbecco's Modified Eagle
Medium, 10% FBS, 1% penicillin/streptomycin at 37°C with 5% CO2 [1].

Cells seeded in 96-well plates (1x10”4 cells/well), serum-starved for 24h, then
treated with Robinin (500 nM, 1 uM, 5 uM, 10 uM) for 24h. After incubation, media
discarded, CCK-8 solution added, and incubated for 2h. Absorbance measured at
450 nm. For proliferation, cells treated with 1 uM Robinin, and absorbance
measured at 24, 48, and 72h [1].

Cells grown to 100% confluence, a scratch made with a pipette tip. Cells cultured
with serum-free medium + 1 uM Robinin for 24h. Scratch areas imaged at Oh and
24h with a phase-contrast microscope. Migration distance measured with ImageJ
software [1].

Total RNA extracted with Trizol reagent, reverse transcribed. gRT-PCR performed
with SYBR Green, using GAPDH as internal control. Primer sequences provided
for TLR2, Snail, a-SMA, IL-6, and TNF-a. Relative mRNA expression calculated
via 2-AACt method [1].

Total proteins extracted with RIPA buffer, concentration determined by BCA assay.
Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and
incubated with primary antibodies overnight at 4°C. After incubation with
secondary antibody, bands visualized using enhanced chemiluminescence [1].

Summary of Quantitative Experimental Data

The experimental results from the mentioned study, which demonstrated Robinin's effects on pancreatic
cancer cells, are consolidated in the table below. All findings were statistically significant (P < 0.01)

compared to control groups [1].

Parameter /| Assay Observed Effect of Robinin (1 pM)

Cell Proliferation Significantly inhibited in Mia-PACA2 and PANC-1 cells [1].
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Parameter | Assay Observed Effect of Robinin (1 pM)

Cell Migration Significantly reduced in wound healing assay [1].

EMT Markers Attenuated expression of a-SMA and Snail (protein & mRNA) [1].
Inflammation Markers Diminished expression of IL-6 and TNF-a (protein & mRNA) [1].

Key Signaling Proteins Downregulated PI3K-p85a and phosphorylated AKT (p-AKT) levels [1].

Proposed Signhaling Pathway and Mechanism

Based on the experimental data, the study proposed a mechanism of action for Rebinin. The signaling

pathway is visualized in the diagram below, which was created using Graphviz per your specifications.
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Proposed mechanism of Robinin via TLR2-PI3K-AKT pathway inhibition [1].

Interpretation and Future Directions for Researchers
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The pre-clinical data positions Robinin as a promising multi-targeted agent for pancreatic cancer, primarily

through modulating the tumor microenvironment (TME) [1].

¢ Mechanistic Insight: The proposed pathway involves Robinin binding to and inhibiting Toll-like
Receptor 2 (TLR2), which is highly expressed in pancreatic cancer and associated with poor
prognosis. This inhibition leads to the downregulation of the downstream PI3K-AKT signaling axis,
subsequently reducing the activity of pro-inflammatory and pro-tumorigenic transcription factors like
NF-kB. This cascade results in the observed suppression of inflammation (IL-6, TNF-a), epithelial-
mesenchymal transition (a-SMA, Snail), cell proliferation, and migration [1].

e Considerations for Drug Development: A significant finding was that the effects of Robinin on cell
proliferation were reversed by the TLR2 agonist CU-T12-9. This rescue experiment provides stronger
evidence for TLR2 as a specific target, a crucial piece of information for validating the mechanism of
action [1].

e Translational Gaps: It is important to note that the existing data is from in vitro studies only.
Comprehensive in vivo testing in animal models is a necessary next step to confirm efficacy,
determine pharmacokinetics, and assess toxicity before any clinical potential can be evaluated.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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